molecular formula C11H15Cl2N3O B2998951 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride CAS No. 1645494-89-8

6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride

Cat. No.: B2998951
CAS No.: 1645494-89-8
M. Wt: 276.16
InChI Key: TUTXVOZFVAAZCI-UHFFFAOYSA-N
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Description

6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride is a pyridine-based compound featuring a piperidin-3-ylamine substituent and a carboxamide group at the 2-position of the pyridine ring. The chlorine atom at the 6-position enhances its electronic properties, while the hydrochloride salt improves solubility and stability.

Properties

IUPAC Name

6-chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-10-5-1-4-9(15-10)11(16)14-8-3-2-6-13-7-8;/h1,4-5,8,13H,2-3,6-7H2,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTXVOZFVAAZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=NC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a piperidine moiety and a carboxamide functional group. This structural configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some related compounds was reported as low as 50 µg/mL against E. coli, suggesting that this class of compounds could be developed for antibacterial applications .

Anticancer Activity

In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines. One study highlighted that the compound exhibited cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays . This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments.

Enzyme Inhibition

6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide has been investigated for its ability to inhibit various enzymes. Notably, it has shown inhibitory activity against dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment . The inhibition of CYP3A4, an important enzyme in drug metabolism, was also noted, indicating the need for further studies on drug interactions and safety profiles .

The biological activity of 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound's ability to bind to various receptors and enzymes may lead to altered signaling pathways, contributing to its antimicrobial and anticancer effects. For example, the activation of muscarinic acetylcholine receptors has been linked to enhanced cell proliferation and resistance to apoptosis in cancer cells .

Case Studies

StudyFindings
Demonstrated antibacterial activity with MIC values as low as 50 µg/mL against E. coli.
Showed cytotoxic effects in FaDu tumor cells, indicating potential as an anticancer agent.
Inhibited DHODH effectively, positioning it as a candidate for malaria treatment.

Comparison with Similar Compounds

N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Hydrochloride

  • Structural Differences : Replaces the carboxamide group with a dimethylamine moiety.
  • Reduced hydrogen-bonding capacity compared to the carboxamide, which may affect receptor binding specificity.
  • Molecular Formula : C₁₂H₂₀ClN₃ .

6-Bromo-N-piperidin-3-ylpyridin-2-amine Hydrochloride

  • Structural Differences : Substitutes chlorine with bromine at the 6-position.
  • Implications: Bromine’s larger atomic radius and higher molecular weight (292.61 g/mol vs. ~250–270 g/mol for chloro analogs) may alter steric interactions in receptor binding .
  • Molecular Formula : C₁₀H₁₅BrClN₃ .

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

  • Structural Differences: Contains a methyl ester at the 3-position and a methylaminomethyl group at the 6-position.
  • Implications: The ester group increases reactivity for hydrolysis, enabling prodrug strategies. High purity (≥98%) and versatility in pharmaceutical synthesis, as noted in , highlight its utility as a precursor for anticholinergic or antiviral agents .
  • Molecular Formula : C₁₀H₁₆Cl₂N₂O₂ .

SB-242084 Hydrochloride

  • Structural Differences : Incorporates an indole-carboxamide core with a pyridinyloxy substituent.
  • Implications :
    • Demonstrates potent 5-HT₂C receptor antagonism, suggesting that the carboxamide-pyridine scaffold is critical for CNS activity .
    • The indole moiety introduces π-π stacking interactions, enhancing binding affinity compared to simpler pyridine derivatives .
  • Molecular Formula : C₂₄H₂₄Cl₂N₄O₂ .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Applications
6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride C₁₁H₁₅Cl₂N₃O (estimated) 6-Cl, 2-carboxamide, piperidin-3-yl ~278.17 CNS drug candidates
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride C₁₂H₂₀ClN₃ 6-piperidin-3-yl, 2-dimethylamine 241.76 Neurotransmitter modulators
6-Bromo-N-piperidin-3-ylpyridin-2-amine hydrochloride C₁₀H₁₅BrClN₃ 6-Br, 2-amine, piperidin-3-yl 292.61 Synthetic intermediates
SB-242084 hydrochloride C₂₄H₂₄Cl₂N₄O₂ Indole-carboxamide, pyridinyloxy 495.38 5-HT₂C receptor antagonists

Key Research Findings

  • Synthetic Utility : Chloro and bromo substituents on pyridine rings are pivotal for cross-coupling reactions, as seen in and . Carboxamide groups enable hydrogen bonding, critical for receptor-ligand interactions .
  • Pharmacological Potential: Piperidine-containing pyridines (e.g., SB-242084) show promise in CNS disorders due to their ability to penetrate the blood-brain barrier .
  • Safety Considerations : Hydrochloride salts (e.g., Roxindole hydrochloride in ) require careful dose optimization to mitigate toxicity risks, a caution applicable to all analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 6-chloropyridine-2-carboxylic acid derivatives with piperidin-3-amine under amide-forming conditions. A two-step approach is common:

Activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents).

Reaction with the amine in a polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 amine:acid chloride) and temperature (0–25°C) to minimize side products like unreacted amine or dimerization .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (90:10 to 10:90) to assess purity ≥98% .
  • NMR : Confirm the pyridine ring (δ 7.5–8.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and carboxamide NH (δ 6.5–7.0 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C11H15ClN3O·HCl) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Reevaluate DFT Parameters : Cross-check computed reaction pathways (e.g., substitution at the chloro position) with experimental kinetics. Adjust solvent effects or transition-state models in software like Gaussian or ORCA .
  • Experimental Validation : Perform isotopic labeling (e.g., 15N in the piperidine ring) to track mechanistic steps via NMR or IR .
  • Data Reconciliation : Use Bayesian statistics to quantify uncertainties in computational vs. experimental activation energies .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies :
  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Store samples at 40–60°C for 4 weeks and monitor purity changes .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (e.g., 25°C) .

Q. What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding affinity (KD) in real-time .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding modes at 1.5–2.0 Å resolution .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify critical binding residues .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility profiles be addressed?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy. Note batch-to-batch variability in hydrochloride salt formation .
  • Control Experiments : Compare solubility data with structurally similar compounds (e.g., N-methylpiperidine analogs) to identify substituent effects .
  • Literature Cross-Validation : Reconcile data with peer-reviewed studies, prioritizing publications using validated analytical methods (e.g., OECD-compliant assays) .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s in vitro pharmacological activity?

  • Methodological Answer :

  • Negative Controls : Use vehicle-only (e.g., DMSO) and scrambled analogs (e.g., chloro-to-fluoro substitution) to rule out nonspecific effects .
  • Positive Controls : Include known agonists/antagonists of the target (e.g., LY2033298 for nicotinic receptors) .
  • Dose-Response Curves : Test 8–10 concentrations (1 nM–100 μM) in triplicate to calculate IC50/EC50 values .

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